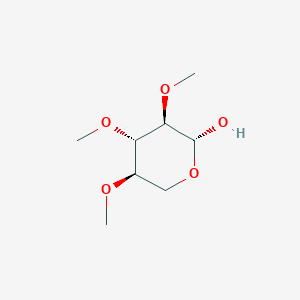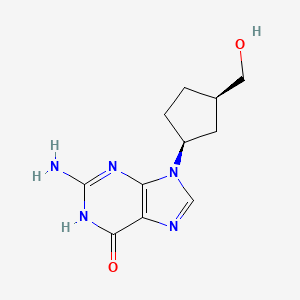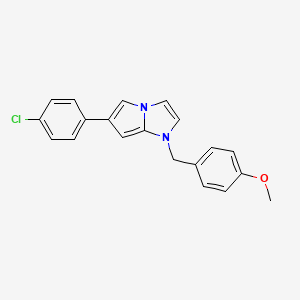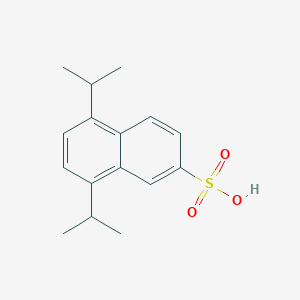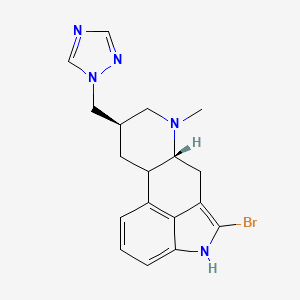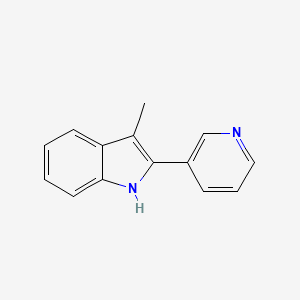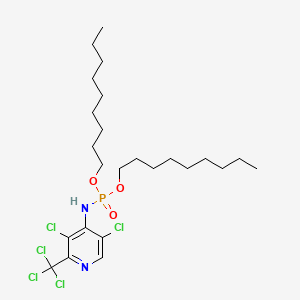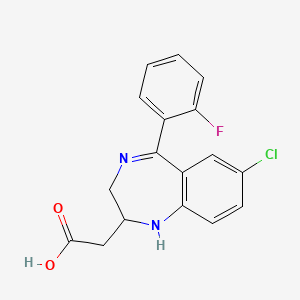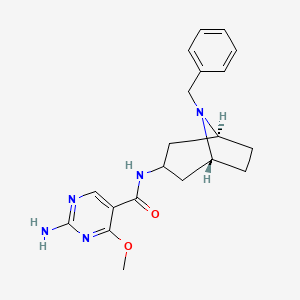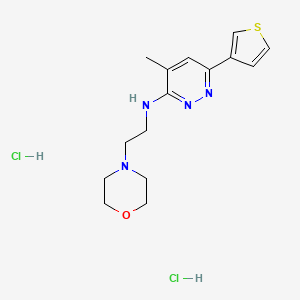
4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a thienyl group, and a pyridazinyl group. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the core structures, followed by their assembly and final conversion to the dihydrochloride salt. Common synthetic routes may include:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Synthesis of the Thienyl Group: The thienyl group can be introduced via a Grignard reaction or through direct thiolation of a suitable precursor.
Construction of the Pyridazinyl Group: This can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Assembly of the Final Compound: The morpholine, thienyl, and pyridazinyl groups are then coupled under specific conditions, often involving catalysts and controlled temperatures.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinyl group can be reduced under hydrogenation conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazinyl derivatives.
Substitution: Substituted morpholine derivatives.
科学的研究の応用
4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Morpholineethanamine derivatives: Compounds with similar core structures but different substituents.
Thienyl-pyridazinyl compounds: Molecules that share the thienyl and pyridazinyl groups but differ in other structural aspects.
Uniqueness
The uniqueness of 4-Morpholineethanamine, N-(4-methyl-6-(3-thienyl)-3-pyridazinyl)-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
特性
CAS番号 |
94275-65-7 |
|---|---|
分子式 |
C15H22Cl2N4OS |
分子量 |
377.3 g/mol |
IUPAC名 |
4-methyl-N-(2-morpholin-4-ylethyl)-6-thiophen-3-ylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H20N4OS.2ClH/c1-12-10-14(13-2-9-21-11-13)17-18-15(12)16-3-4-19-5-7-20-8-6-19;;/h2,9-11H,3-8H2,1H3,(H,16,18);2*1H |
InChIキー |
FNKLBZOEWPSNSE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CSC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



